

The Quinazolinone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No.: B086842

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity, Mechanisms, and Therapeutic Potential of Quinazolinone-Based Compounds

Introduction: The Enduring Relevance of the Quinazolinone Core

The quinazolinone scaffold, a bicyclic heterocyclic system formed by the fusion of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry.^{[1][2]} First isolated from nature in the form of the alkaloid vasicine in 1888, this structural motif has since been identified in over 150 natural products from various plants and microorganisms.^[3] Its true power, however, lies in its synthetic versatility and its remarkable ability to interact with a wide array of biological targets. This has established the quinazolinone framework as a "privileged structure," a molecular core that can be systematically modified to generate ligands for diverse receptors and enzymes.^{[4][5]}

Quinazolinone derivatives can be broadly categorized based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most common and extensively studied isomer.^{[1][3]} The pharmacological properties of these compounds are profoundly influenced by the nature and placement of substituents, particularly at the 2, 3, 6, and 8 positions of the core structure.^{[1][6]} This structural adaptability has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from cancer and hypertension to infections and neurological disorders.^{[3][7]} This guide provides a detailed exploration of the key biological

activities of quinazolinone-based compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The application of quinazolinone derivatives in oncology is arguably their most significant contribution to modern medicine.^[1] Over two decades, more than 20 drugs featuring this core have been approved for anticancer use.^{[3][7]} Their success stems from their ability to inhibit critical pathways involved in cancer cell proliferation, survival, and metastasis.

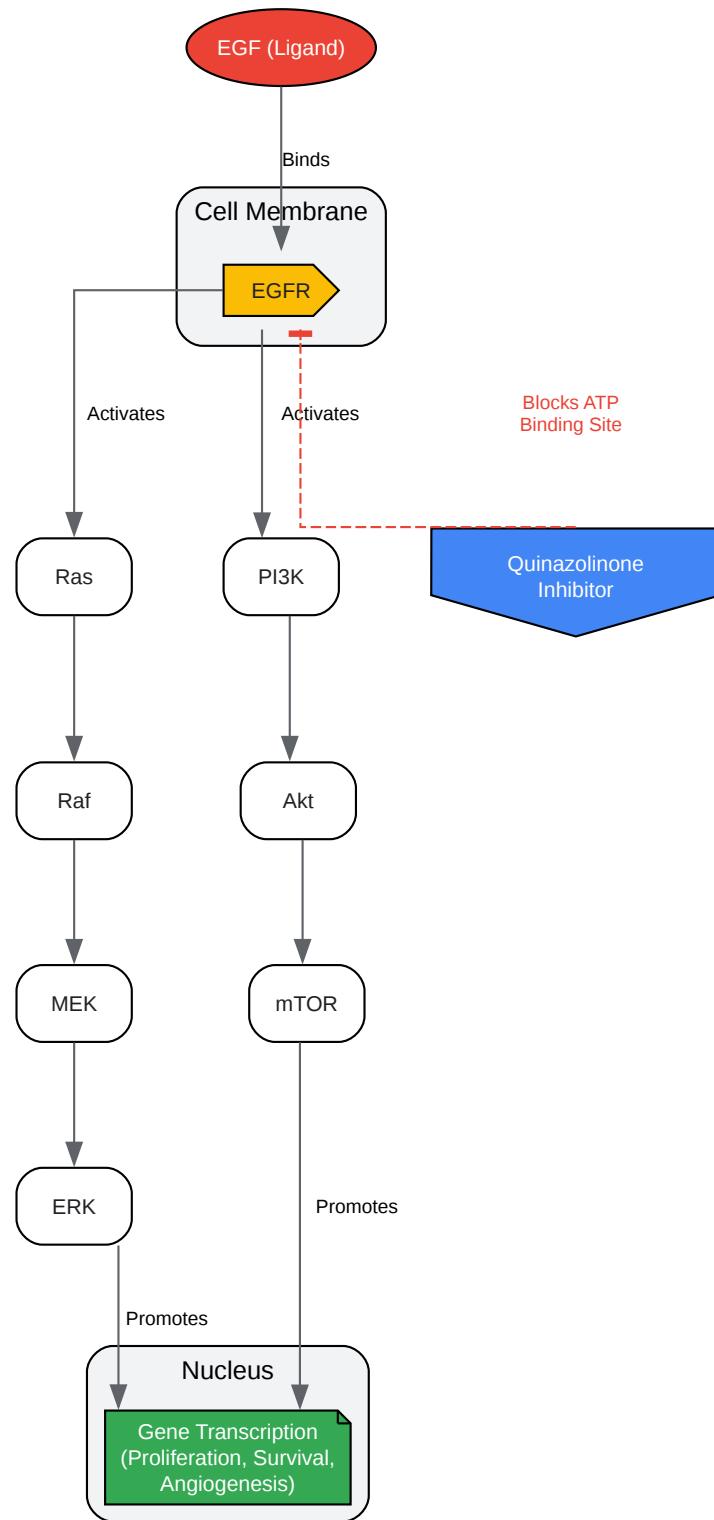
Mechanism of Action: Kinase Inhibition and Microtubule Disruption

A primary mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family.^[8]

- EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Quinazolinone-based drugs like Dacomitinib, an FDA-approved treatment for non-small-cell lung carcinoma, act as potent EGFR inhibitors.^[7] The quinazoline core effectively mimics the adenine ring of ATP, allowing it to sit in the kinase's ATP-binding pocket. Specific substitutions at the 4-position, often an anilino group, create crucial interactions with residues like Cys797 in the EGFR binding site, leading to potent and sometimes irreversible inhibition.^[8] Many derivatives have been developed as dual EGFR/VEGFR inhibitors, simultaneously blocking tumor cell proliferation and the formation of new blood vessels that supply the tumor.^[7]
- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer. Quinazolinone derivatives have been designed to target key kinases in this pathway, such as PI3K, showing significant tumor growth inhibition in preclinical models.^[9]
- Tubulin Polymerization Inhibition: Beyond kinase inhibition, certain quinazolinone compounds disrupt the cell's cytoskeletal machinery.^[10] They function as antimitotic agents by binding to the colchicine site on tubulin, preventing its polymerization into microtubules.

[10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][11]

Below is a diagram illustrating the EGFR signaling pathway, a primary target for many quinazolinone-based anticancer agents.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and its inhibition by quinazolinone compounds.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinazolinones is highly dependent on their substitution patterns.[\[1\]](#)

- Position 2: Substituents like furan or thiol groups can be essential for activity.[\[6\]](#)[\[9\]](#)
- Position 3: The introduction of substituted aromatic rings, often linked via a Schiff base or other functionalities, is a common strategy.[\[6\]](#)[\[12\]](#) Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) on this phenyl ring, particularly at the para-position, often enhance cytotoxic activity.[\[12\]](#)
- Position 4: An amino group at this position is a hallmark of many potent kinase inhibitors.[\[10\]](#) The nature of the substituent on this amine (e.g., an anilino group) is critical for specific interactions within the kinase hinge region.
- Positions 6 and 7: Bulky or basic side chains at these positions on the quinazoline core can significantly increase potency and influence target selectivity.[\[8\]](#)[\[9\]](#)

Compound Class/Example	Target(s)	Key Structural Features	Reported Activity (IC50/GI50)	Reference
Dacomitinib	EGFR	4-Anilino substitution	Approved Drug	[7]
Quinazolinone-Rhodanines	Apoptosis Induction	Rhodanine moiety, electron-withdrawing group on 3-phenyl	1.2 - 15.8 μ M	[12]
1-Phenyl-1-(quinazolin-4-yl)ethanols	Tubulin Polymerization	2-chloroquinazoline, 1-hydroxyethyl group at C4	0.1 - 0.3 μ M	[10]
Quinazolinone Sulfamates	Tubulin Polymerization	Aryl sulfamate motif	50 - 300 nM	[11]
4,6-Disubstituted Quinazolines	PI3K	Morpholine at C4, substituted pyridine at C6	Potent in vivo activity	[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of quinazolinone compounds on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which serves as an indicator of cell viability.

Materials:

- Cancer cell line (e.g., A549, MCF-7)

- Complete growth medium (e.g., DMEM with 10% FBS)
- Test quinazolinone compounds, dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader (570 nm)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Antimicrobial Activity - Combating Pathogenic Threats

Quinazolinone derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[\[2\]](#)[\[13\]](#) Their development is crucial in the face of rising antimicrobial resistance.[\[6\]](#)

Mechanism of Action and SAR

The antimicrobial action of quinazolinones often involves the disruption of essential cellular processes in microbes.[\[6\]](#)

- Target Interaction: While mechanisms are diverse, potential targets include enzymes involved in DNA replication and cell wall synthesis.[\[6\]](#)[\[14\]](#)
- SAR Insights: The antimicrobial activity is strongly influenced by specific substitutions.
 - Positions 2 and 3: The presence of substituted aromatic rings at position 3 and groups like methyl or thiol at position 2 are often essential for activity.[\[6\]](#)
 - Positions 6 and 8: The introduction of halogens, such as iodine, at the 6 and 8 positions has been shown to significantly enhance antibacterial activity.[\[6\]](#)[\[15\]](#)
 - Hybrid Molecules: Fusing the quinazolinone core with other known antimicrobial pharmacophores, such as sulfonamides or thiazolidinones, is a successful strategy for creating potent hybrid molecules.[\[15\]](#)[\[16\]](#)

Compound Series	Target Organisms	Key Structural Features	Reported Activity (Inhibition Zone / MIC)	Reference
6,8-Diiodo-2-methyl-3-sulfonamide-quinazolinones	S. aureus, E. coli	Iodine at C6 & C8, sulfonamide at C3	Considerable antibacterial activity	[15]
Fused Tricyclic Quinazolinones (Deoxyvasicinone)	Gram-positive and Gram-negative bacteria, fungi	Pyrrolo[2,1-b]quinazoline-9(1H)-one core	Active against 6 bacterial & 3 fungal strains	[13]
2-Thio-quinazolinones	E. coli, S. aureus	Thiol group at C2, various substitutions at C3	Potent activity	[17]
Quinazolinone-Pyrrolidine/Piperidine Hybrids	P. aeruginosa, S. aureus, C. albicans	Alicyclic amines at C2, Schiff base linkage at C3	MICs as low as 1.95 µg/mL	[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the *in vitro* antibacterial or antifungal activity of quinazolinone compounds.

Materials:

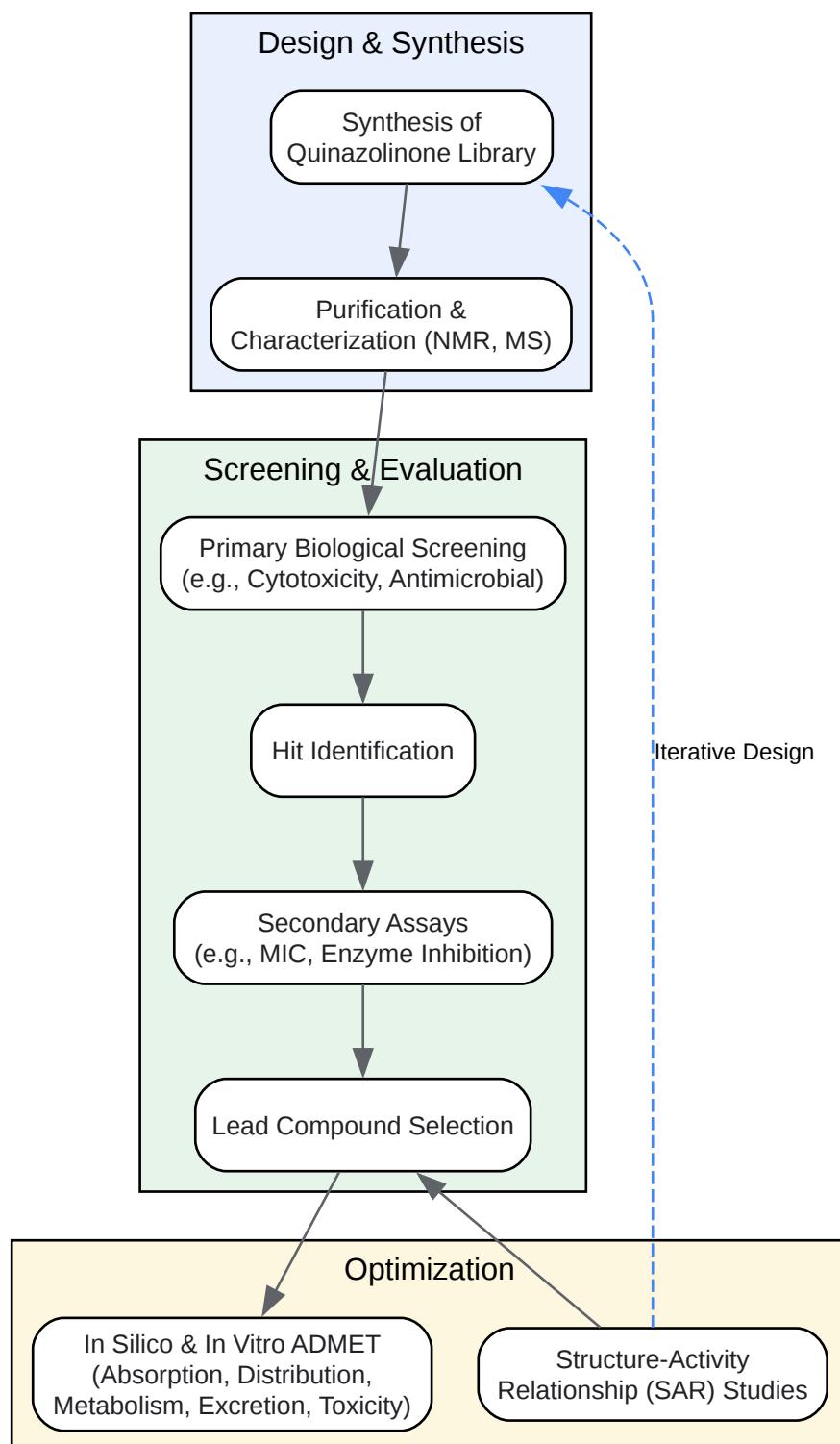
- Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
- Test compounds dissolved in DMSO.
- Standard antibiotic (e.g., Ciprofloxacin, Fluconazole).
- Sterile 96-well microtiter plates.
- Bacterial/Fungal inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL), then diluted to a final concentration of $\sim 5 \times 10^5$ CFU/mL in the wells.

Procedure:

- Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate. A typical concentration range is 128 μ g/mL down to 0.25 μ g/mL.
- Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum). Also, run a standard antibiotic as a reference.
- Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve the final target concentration. The final volume in each well is typically 100 or 200 μ L.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.
- Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 μ L from each clear well onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC.

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive quinazolinone compounds.



[Click to download full resolution via product page](#)

Caption: General workflow for quinazolinone-based drug discovery.

Part 3: Anti-inflammatory and Anticonvulsant Activities

Beyond cancer and infectious diseases, the quinazolinone scaffold has demonstrated significant potential in treating inflammation and neurological disorders like epilepsy.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Quinazolinone derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19][20]

- Mechanism - COX Inhibition: The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many quinazolinone compounds have been found to be selective inhibitors of COX-2.[19][21] This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. The quinazolinone core can fit into the hydrophobic channel of COX-2, forming hydrogen bonds with key residues like Arg121 and Tyr356, thereby blocking its activity.[3]
- SAR: The presence of sulfonamide moieties and specific substitutions on the phenyl rings attached to the core structure can significantly enhance COX-2 inhibitory activity and selectivity.[15][19]

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures.[22] The discovery of methaqualone as a sedative-hypnotic spurred research into the CNS effects of quinazolinones, leading to the identification of potent anticonvulsant agents.[17][23]

- Mechanism - GABAergic Modulation: While the exact mechanisms can vary, a prominent theory is that these compounds potentiate the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABAA receptor.[17][24] By enhancing GABAergic transmission, these compounds can suppress excessive neuronal firing that leads to seizures. Other potential targets include carbonic anhydrase enzymes in the brain.[25]

- SAR: Lipophilicity plays a key role in anticonvulsant activity, as compounds must cross the blood-brain barrier.[\[17\]](#) Alkyl substitutions (e.g., butyl) at position 3 of the quinazolinone ring have been shown to be particularly effective in preventing seizure spread.[\[25\]](#)

Activity	Target(s)	Key Structural Features	Evaluation Model	Reference
Anti-inflammatory	COX-2 Enzyme	Sulfonamide moieties, specific aromatic substitutions	Carageenan-induced paw edema in rats	[15] [19]
Anticonvulsant	GABAA Receptor, Carbonic Anhydrase	Alkyl or benzyl groups at C3, appropriate lipophilicity	Maximal Electroshock (MES), Pentylenetetrazole (PTZ)	[23] [25]

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for drugs that are effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

- Rodents (mice or rats)
- Corneal electrode apparatus
- Test quinazolinone compounds, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Standard anticonvulsant drug (e.g., Diazepam, Phenytoin).

Procedure:

- **Animal Dosing:** Administer the test compound to a group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only. A positive control group receives the standard drug.
- **Time to Peak Effect:** Wait for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the brain.
- **Electrical Stimulation:** Apply a drop of saline to the animal's eyes. Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
- **Observation:** Observe the animal's seizure response. The endpoint is the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered protection.
- **Data Analysis:** Calculate the percentage of animals protected in each group. An ED₅₀ (median effective dose) can be determined by testing multiple doses and using probit analysis.
- **Neurotoxicity (Optional):** Assess neurotoxicity using the rotarod test to ensure that the observed anticonvulsant effect is not due to general motor impairment.

Conclusion and Future Directions

The quinazolinone scaffold continues to be a source of immense inspiration for medicinal chemists and drug development professionals. Its proven success across multiple therapeutic areas—from oncology to neurology—is a testament to its structural versatility and favorable pharmacological properties. The ongoing research focuses on several key areas: designing novel derivatives with enhanced target specificity and reduced off-target effects, developing multi-target agents to combat complex diseases like cancer, and overcoming drug resistance mechanisms. By integrating rational design, high-throughput screening, and a deeper understanding of disease biology, the full therapeutic potential of quinazolinone-based compounds is yet to be realized, promising a new generation of innovative medicines.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. [\[Link\]](#)
- Synthesis of Some Novel Quinazolinone Derivatives for their Anticonvulsant Activity. (n.d.). Journal of Drug Delivery and Therapeutics. [\[Link\]](#)
- An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed. [\[Link\]](#)
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.).
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.).
- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (n.d.).
- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [\[Link\]](#)
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.).
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017).
- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.).
- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (n.d.).
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- Biologically active compounds and synthesis of functionalized quinazolinones. (n.d.).
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024).
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. [\[Link\]](#)

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Semantic Scholar. [\[Link\]](#)
- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021). Open Access Journals. [\[Link\]](#)
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical & Pharmacology Journal. [\[Link\]](#)
- Antimicrobial activity study of new quinazolin-4(3h)-ones against *Staphylococcus aureus* and *Streptococcus pneumoniae*. (n.d.). Eco-Vector Journals Portal. [\[Link\]](#)
- Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (n.d.). Taylor & Francis Online. [\[Link\]](#)
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [\[Link\]](#)
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.).
- Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. (n.d.). Bentham Science. [\[Link\]](#)
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against *Staphylococcus aureus* and *Streptococcus pneumoniae* - Samottrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 15. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. mdpi.com [mdpi.com]
- 18. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. mdpi.com [mdpi.com]
- 21. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Some Novel Quinazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 23. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journaljpri.com [journaljpri.com]

- 25. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Quinazolinone Scaffold: A Privileged Structure in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086842#biological-activity-of-quinazolinone-based-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com